molecular formula C8H5ClN2O B1626703 6-Chloroquinazolin-2(1H)-one CAS No. 60610-12-0

6-Chloroquinazolin-2(1H)-one

Cat. No.: B1626703
CAS No.: 60610-12-0
M. Wt: 180.59 g/mol
InChI Key: MMIZUUJBTRUHNH-UHFFFAOYSA-N
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Description

6-Chloroquinazolin-2(1H)-one is a heterocyclic organic compound with the molecular formula C8H5ClN2O It belongs to the quinazolinone family, characterized by a fused benzene and pyrimidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloroquinazolin-2(1H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzonitrile with phosgene, followed by chlorination. Another route involves the condensation of anthranilic acid with urea, followed by chlorination.

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process involves the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride under controlled temperatures and pressures.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinazoline derivatives.

    Reduction: Reduction of this compound can lead to the formation of dihydroquinazoline derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro position, to form various substituted quinazolinones.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols are used under basic conditions.

Major Products Formed:

    Oxidation: Quinazoline derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Substituted quinazolinones with various functional groups.

Scientific Research Applications

6-Chloroquinazolin-2(1H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 6-Chloroquinazolin-2(1H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

    Quinazoline: An aromatic heterocycle with a similar fused ring structure.

    4-Chloroquinazoline: Another chlorinated derivative with different substitution patterns.

    2-Methylquinazolin-4(3H)-one: A methyl-substituted quinazolinone.

Uniqueness: 6-Chloroquinazolin-2(1H)-one is unique due to its specific chloro substitution at the 6-position, which imparts distinct chemical reactivity and biological activity compared to other quinazolinone derivatives.

Properties

IUPAC Name

6-chloro-1H-quinazolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-6-1-2-7-5(3-6)4-10-8(12)11-7/h1-4H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMIZUUJBTRUHNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C=NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70497140
Record name 6-Chloroquinazolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70497140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60610-12-0
Record name 6-Chloroquinazolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70497140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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